Cas no 166887-84-9 (2-(Bromomethyl)-5-nitrothiophene)

2-(Bromomethyl)-5-nitrothiophene is a brominated nitrothiophene derivative widely used as a versatile intermediate in organic synthesis. Its reactive bromomethyl group facilitates selective functionalization, making it valuable for constructing complex heterocyclic compounds, particularly in pharmaceutical and agrochemical applications. The electron-withdrawing nitro group enhances reactivity in nucleophilic substitution and cross-coupling reactions. This compound exhibits high purity and stability under standard handling conditions, ensuring consistent performance in multi-step syntheses. Its compatibility with palladium-catalyzed reactions, such as Suzuki or Heck couplings, further expands its utility in tailored molecular design. Proper storage in cool, dry conditions is recommended to maintain its integrity.
2-(Bromomethyl)-5-nitrothiophene structure
166887-84-9 structure
Product Name:2-(Bromomethyl)-5-nitrothiophene
CAS No:166887-84-9
MF:C5H4BrNO2S
MW:222.059759140015
MDL:MFCD21648530
CID:1351877
PubChem ID:53685156
Update Time:2025-06-08

2-(Bromomethyl)-5-nitrothiophene Chemical and Physical Properties

Names and Identifiers

    • 2-(bromomethyl)-5-nitro-thiophene
    • AG-D-41104
    • 2-bromomethyl-5-nitrobenzofuran
    • 2-(bromomethyl)-5-nitrothiophene
    • CTK4B0785
    • 2-bromomethyl-5-nitrothiophene
    • Benzofuran,2-(bromomethyl)-5-nitro-
    • 2-Brommethyl-5-nitro-thiophen
    • 2-bromomethyl-5-nitro-thiophene
    • 2-(Bromomethyl)-5-nitrobenzofuran
    • AGN-PC-008MQO
    • ACMC-1C1I9
    • 2-bromomethyl-5-nitro-benzofuran
    • SureCN8381918
    • Material name:2-(Bromomethyl)-5-nitrothiophene
    • 5-nitro-2-thenylbromide
    • BJJAUOARVZAEII-UHFFFAOYSA-N
    • FD7263
    • Thiophene, 2-(bromomethyl)-5-nitro-
    • AK340244
    • SCHEMBL7753003
    • AMY7555
    • MFCD21648530
    • AKOS027338231
    • A908891
    • EN300-1915676
    • DS-12840
    • 166887-84-9
    • 2-(Bromomethyl)-5-nitrothiophene
    • MDL: MFCD21648530
    • Inchi: 1S/C5H4BrNO2S/c6-3-4-1-2-5(10-4)7(8)9/h1-2H,3H2
    • InChI Key: BJJAUOARVZAEII-UHFFFAOYSA-N
    • SMILES: BrCC1=CC=C([N+](=O)[O-])S1

Computed Properties

  • Exact Mass: 220.91462
  • Monoisotopic Mass: 220.91461g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.1
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.8±0.1 g/cm3
  • Boiling Point: 312.0±27.0°C at 760 mmHg
  • Flash Point: 142.5±23.7 °C
  • PSA: 43.14
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

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(CAS:166887-84-9)2-(Bromomethyl)-5-nitrothiophene
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Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:33
Price ($):194.0/590.0
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Additional information on 2-(Bromomethyl)-5-nitrothiophene

Professional Introduction to 2-(Bromomethyl)-5-nitrothiophene (CAS No. 166887-84-9)

2-(Bromomethyl)-5-nitrothiophene, identified by the Chemical Abstracts Service Number (CAS No.) 166887-84-9, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the class of nitroaromatic thiophenes, which have garnered considerable attention due to their versatile reactivity and structural properties. The presence of both a bromomethyl group and a nitro group on the thiophene ring makes it a valuable building block for constructing more complex molecular architectures, particularly in drug discovery and material science applications.

The< strong> bromomethyl substituent on the thiophene ring introduces a reactive site that is highly susceptible to nucleophilic substitution reactions. This feature allows for the facile introduction of various functional groups, enabling the synthesis of substituted thiophenes with tailored properties. In contrast, the< strong> nitro group serves as an electron-withdrawing moiety, influencing the electronic properties of the molecule and enhancing its reactivity in certain chemical transformations. The combination of these two functional groups makes 2-(Bromomethyl)-5-nitrothiophene a powerful tool for medicinal chemists and organic chemists alike.

In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. Thiophenes and their derivatives have been reported to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties. Among these derivatives, nitrothiophenes have shown particular promise in medicinal chemistry. The nitro group can be readily reduced to an amine, which can then be further functionalized to produce pharmacologically active compounds. This transformation is particularly useful in the synthesis of bioactive molecules that require an amine functionality.

The< strong> bromomethyl group in 2-(Bromomethyl)-5-nitrothiophene provides an additional pathway for functionalization. It can undergo cross-coupling reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, to introduce new carbon-carbon bonds. These reactions are fundamental in constructing complex organic molecules and have been widely used in the synthesis of natural products and drug candidates. The ability to selectively modify different positions on the thiophene ring allows for the creation of a diverse library of derivatives with unique biological activities.

Recent advancements in synthetic methodologies have further enhanced the utility of 2-(Bromomethyl)-5-nitrothiophene. For instance, transition-metal-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck couplings, have been employed to introduce aryl or vinyl groups at various positions on the thiophene ring. These reactions provide high selectivity and yield, making them ideal for large-scale synthesis. Additionally, photoredox catalysis has emerged as a powerful tool for constructing C-C bonds under mild conditions, further expanding the synthetic possibilities of this compound.

In the context of drug discovery, 2-(Bromomethyl)-5-nitrothiophene has been utilized as a key intermediate in the synthesis of novel therapeutic agents. For example, researchers have explored its use in developing kinase inhibitors, which are crucial for treating various types of cancer. The nitro group can be reduced to an amine, which can then be coupled with other pharmacophores to enhance binding affinity and selectivity. Furthermore, the bromomethyl group allows for further derivatization via nucleophilic addition reactions, enabling the introduction of polar functional groups that can improve solubility and bioavailability.

The structural features of 2-(Bromomethyl)-5-nitrothiophene also make it a valuable material in advanced materials science applications. Thiophene-based polymers and oligomers are known for their excellent electronic properties, making them suitable for use in organic electronics such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The presence of both electron-withdrawing nitro groups and reactive bromomethyl groups provides additional opportunities for modifying the electronic characteristics of these materials through post-synthetic functionalization.

In conclusion, 2-(Bromomethyl)-5-nitrothiophene (CAS No. 166887-84-9) is a versatile intermediate with significant applications in pharmaceutical chemistry and materials science. Its unique structural features allow for diverse chemical transformations, making it a valuable building block for constructing complex molecules with tailored properties. Recent advances in synthetic methodologies have further expanded its utility, paving the way for new discoveries in drug development and advanced materials.

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(CAS:166887-84-9)2-(Bromomethyl)-5-nitrothiophene
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Price ($):194.0/590.0
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